Glaserite Crystal Structure vs. Common Magnesium Phosphates
Na₃MgH(PO₄)₂ (CAS 64131-06-2) adopts a Glaserite-type structure (space group C2/m, a = 8.916 Å, b = 5.173 Å, c = 13.497 Å, β = 104.5°) that is isotypic with K₃CaH(PO₄)₂ [1]. In contrast, trimagnesium phosphate Mg₃(PO₄)₂ crystallises in an orthorhombic or monoclinic system depending on hydration, while dimagnesium phosphate MgHPO₄·3H₂O forms an orthorhombic crystal. The Glaserite-type structure uniquely accommodates both Na⁺ and Mg²⁺ in distinct coordination sites, which directly influences ionic mobility and dissolution behaviour [2].
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Monoclinic, C2/m, a = 8.916 Å, b = 5.173 Å, c = 13.497 Å, β = 104.5° (Glaserite-type) |
| Comparator Or Baseline | Mg₃(PO₄)₂: orthorhombic/monoclinic; MgHPO₄·3H₂O: orthorhombic Pbca |
| Quantified Difference | Unique Glaserite-type layer structure absent in simple Mg or Na phosphates |
| Conditions | Single-crystal and powder X-ray diffraction; synthesis temperature 80–200 °C with controlled evaporation rate |
Why This Matters
The distinct Glaserite structure governs ionic conductivity pathways and resorption kinetics, making this compound irreplaceable for applications where specific ion-release profiles are required.
- [1] Ben Amor, M. et al. Cell determination of Na₃MgH(PO₄)₂, a Glaserite type structure, and the effect of partial substitution of calcium for magnesium. Journal of Alloys and Compounds, 1992, 188, 102–106. View Source
- [2] Takagi, S. et al. The crystal structure of magnesium sodium hydrogen monophosphate Na₃MgH(PO₄)₂. Acta Crystallographica Section B, 1980, 36, 2208–2211. View Source
